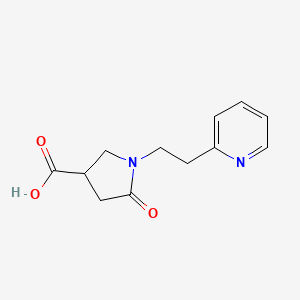

![molecular formula C19H16N2O5 B2642745 Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-70-6](/img/structure/B2642745.png)

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

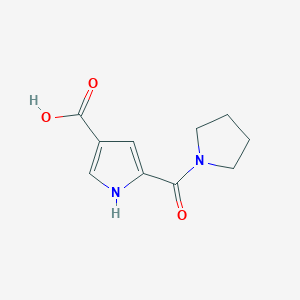

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzodioxol group attached to it, which is a type of aromatic ether. The presence of the amino and carboxylate groups suggests that it might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the quinoline and benzodioxol groups, which could have interesting implications for its chemical reactivity and photophysical properties .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of polar groups like the amino and carboxylate groups could make it more soluble in polar solvents, and the aromatic rings could contribute to its UV-visible absorption properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Structural Analysis : Research has been conducted on the synthesis of derivatives related to this compound, focusing on their structural analysis through methods like Density Functional Theory (DFT) calculations, and exploring their electronic structure, natural bond orbital (NBO), and nonlinear optical (NLO) properties. For instance, a study detailed the synthesis and DFT calculations of a new derivative, shedding light on its equilibrium geometry, electronic absorption spectra, and NLO analysis (Halim & Ibrahim, 2017).

Regioselectivity in Synthesis : Another aspect of research focuses on the regioselectivity of reactions involving derivatives of this compound. A specific study employed DFT methods to investigate the regiosselective ethylation reaction of a related derivative, emphasizing its synthetic versatility and potential for producing pharmacologically active molecules (Batalha et al., 2019).

Antimicrobial Applications

Antimicrobial Activities : Derivatives of this compound have been synthesized and tested for their antimicrobial activities. Research has shown that certain modifications in the molecular structure can lead to compounds with potential antibacterial and antifungal properties, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Materials Science Applications

Corrosion Inhibition : Studies have also explored the use of related compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Kadhim et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-24-19(23)16-17(12-4-2-3-5-13(12)21-18(16)22)20-9-11-6-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWOQPRPMSDKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2642671.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2642673.png)

![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)

![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)